molecular formula C22H21N3O2S B11041467 2-Benzyl-3,8,8-trimethyl-8,9-dihydro-2H,6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-one

2-Benzyl-3,8,8-trimethyl-8,9-dihydro-2H,6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-one

Cat. No.: B11041467
M. Wt: 391.5 g/mol
InChI Key: CEIOZDWPIWXFJJ-UHFFFAOYSA-N
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Description

3-benzyl-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from simpler precursors. One common route involves the cyclization of ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate with various reagents . The reaction conditions often include the use of concentrated hydrazine hydrate and phenyl chloroformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis and process optimization would apply to scale up the laboratory methods to industrial levels.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

3-benzyl-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. Its fused ring structure allows it to fit into specific binding sites, modulating the activity of these targets and affecting various biochemical pathways .

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

14-benzyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

InChI

InChI=1S/C22H21N3O2S/c1-13-23-18-16-9-15-12-27-22(2,3)10-17(15)24-20(16)28-19(18)21(26)25(13)11-14-7-5-4-6-8-14/h4-9H,10-12H2,1-3H3

InChI Key

CEIOZDWPIWXFJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1CC3=CC=CC=C3)SC4=C2C=C5COC(CC5=N4)(C)C

Origin of Product

United States

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